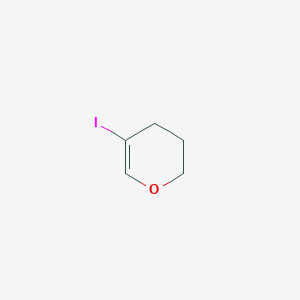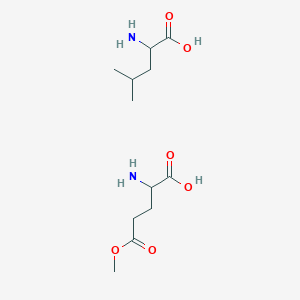
2-alpha-Hydroxy-1,8-cineole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-alpha-Hydroxy-1,8-cineole can be synthesized through the biotransformation of 1,8-cineole using microbial cells or enzymes. For instance, Pseudomonas flava cultivated in a mineral salts medium containing 1,8-cineole produces 2-alpha and 2-beta-1,8-cineole as transformation products . Another method involves solid-state fermentation of eucalyptus waste using edible mushrooms such as Pleurotus ostreatus and Favolus tenuiculus .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes that convert low-cost agro-industrial by-products into valuable oxygenated derivatives. This approach not only adds value to industrial waste but also provides a sustainable method for producing this compound .
化学反应分析
Types of Reactions
2-alpha-Hydroxy-1,8-cineole undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
科学研究应用
2-alpha-Hydroxy-1,8-cineole has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: It serves as a model compound for studying metabolic pathways and enzyme activities.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is investigated for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma
作用机制
The mechanism of action of 2-alpha-Hydroxy-1,8-cineole involves its interaction with various molecular targets and pathways. It is metabolized by the cytochrome P450 system in the liver, leading to the formation of hydroxylated metabolites. These metabolites can modulate inflammatory pathways and exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi .
相似化合物的比较
2-alpha-Hydroxy-1,8-cineole is unique compared to other similar compounds due to its specific hydroxylation at the alpha position. Similar compounds include:
2-beta-Hydroxy-1,8-cineole: Differing in the position of the hydroxyl group.
3-hydroxy-1,8-cineole: Hydroxylated at the third carbon.
7-hydroxy-1,8-cineole: Hydroxylated at the seventh carbon.
9-hydroxy-1,8-cineole: Hydroxylated at the ninth carbon.
These compounds share similar chemical properties but differ in their biological activities and applications.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI 键 |
APVNWJMMPRPJSG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(O1)C(C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)


![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)

